molecular formula C10H12Cl2N2 B086670 1-(2,5-Dichlorophenyl)piperazine CAS No. 1013-27-0

1-(2,5-Dichlorophenyl)piperazine

Cat. No. B086670
CAS RN: 1013-27-0
M. Wt: 231.12 g/mol
InChI Key: JHICIIDUQBMMRM-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)piperazine is a chemical compound with the molecular formula C10H12Cl2N2 . It has an average mass of 231.122 Da and a monoisotopic mass of 230.037750 Da .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(2,5-Dichlorophenyl)piperazine, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(2,5-Dichlorophenyl)piperazine consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring, and a 2,5-dichlorophenyl group attached to one of the nitrogen atoms .

Scientific Research Applications

  • Synthesis and Pharmaceutical Applications :

    • "1-(2,3-dichlorophenyl)piperazine" is an important pharmaceutical intermediate. Its synthesis involves alkylation, acidulation, reduction of nitro group, diazotization, substitution, and hydrolysis, with a yield of 48.2% (Quan, 2006).
    • Another study describes two synthesis methods for "1-(2,3-dichlorophenyl)piperazine," including reactions with 2,6-dichloro-nitrobenzene and anhydrous piperazine, leading to a higher yield of 53.3% (Li Ning-wei, 2006).
  • Neuropharmacology and Effects on Brain Receptors :

    • "1-(m-Chlorophenyl)piperazine" has been identified as a potent inhibitor of serotonin binding to rat brain receptors, indicating its potential as a serotonin receptor agonist. This compound has been shown to affect serotonin concentration in rat brains and has implications in the study of antidepressants (Fuller, Snoddy, Mason, Owen, 1981).
  • Crystal Structure Analysis :

  • Potential Anticancer Applications :

    • Research on piperazine-based dithiocarbamates, which include "1-(2,5-Dichlorophenyl)piperazine," has demonstrated their potential as anticancer agents. These compounds exhibit significant antiproliferative activity against lung carcinoma, highlighting their role in cancer treatment (Hafeez et al., 2022).
  • Anticonvulsant Properties :

    • A study on pyrrolidine-2,5-dione derivatives, which include "1-(2,5-Dichlorophenyl)piperazine," found these compounds to exhibit significant anticonvulsant activities. This research provides insights into new potential treatments for epilepsy (Rybka et al., 2017).
  • Mental Health Research :

    • "1-(m-Chlorophenyl)piperazine" has been used to study its effects on rodent behavior, particularly in inducing depressogenic-like behavior. This research aids in understanding the role of serotonergic receptors in depression and the action of antidepressants (Rajkumar, Pandey, Mahesh, Radha, 2009).
  • Chemical Analysis and Detection :

    • A novel method for detecting "1-(3-chlorophenyl)piperazine" in biological samples, such as urine and blood, was developed. This is significant in forensic science for identifying drug abuse (Chang, Hao, Du, Zhou, Hao, 2017).
  • Interactions with Dopamine and Serotonin Receptors :

    • The antipsychotic drug aripiprazole, which has an affinity for "1-(2,3-dichlorophenyl)piperazine," shows partial agonist activity at serotonin receptors. This highlights its potential in treating symptoms of schizophrenia and related disorders (Jordan et al., 2002).

Safety And Hazards

The safety data sheet for 1-(2,5-Dichlorophenyl)piperazine dihydrochloride indicates that it can cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 1-(2,5-Dichlorophenyl)piperazine are not mentioned in the search results, recent advances in the synthesis of piperazines suggest potential areas of future research . These include the development of new synthetic methods and the exploration of novel applications for piperazine derivatives .

properties

IUPAC Name

1-(2,5-dichlorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2/c11-8-1-2-9(12)10(7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHICIIDUQBMMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374214
Record name 1-(2,5-dichlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dichlorophenyl)piperazine

CAS RN

1013-27-0
Record name 1-(2,5-Dichlorophenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1013-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,5-dichlorophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
LJ Schep, HA Poulsenb, P Geec - Detection of Drug Misuse …, 2017 - books.google.com
In recent years, a new class of psychoactive drugs has emerged, distinguished by a piperazine moiety that forms the backbone of the molecule. The piperazine structure itself describes …
Number of citations: 4 books.google.com
A Leonardi, D Barlocco, F Montesano… - Journal of medicinal …, 2004 - ACS Publications
In the present study, more than 75 compounds structurally related to BMY 7378 have been designed and synthesized. Structural variations of each part of the reference molecule have …
Number of citations: 67 pubs.acs.org
Y Oshiro, S Sato, N Kurahashi, T Tanaka… - Journal of medicinal …, 1998 - ACS Publications
To develop a novel antipsychotic agent which is an agonist of dopamine (DA) autoreceptors and an antagonist of postsynaptic DA receptors, a series of 7-[4-[4-(substituted phenyl)-1-…
Number of citations: 223 pubs.acs.org
JM Povedano, R Rallabandi, X Bai, X Ye… - Journal of medicinal …, 2020 - ACS Publications
A phenotypic high-throughput screen identified a benzamide small molecule with activity against small cell lung cancer cells. A “clickable” benzamide probe was designed that …
Number of citations: 5 pubs.acs.org

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